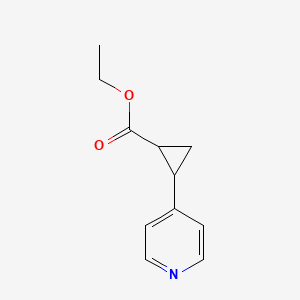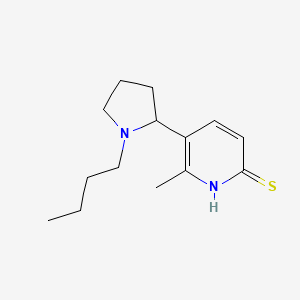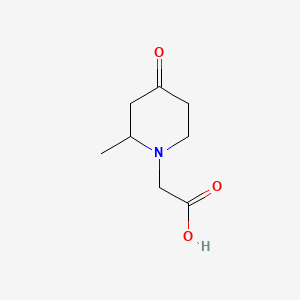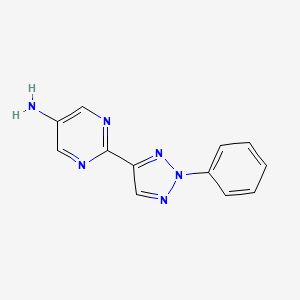
Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is a chemical compound that belongs to the class of cyclopropane derivatives It features a cyclopropane ring attached to a pyridine ring, with an ethyl ester group at the carboxylate position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of ethyl diazoacetate with 4-vinylpyridine in the presence of a rhodium catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
科学研究应用
Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, participating in various chemical reactions. The pyridine ring can interact with biological targets, such as enzymes or receptors, influencing their activity and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological systems .
相似化合物的比较
Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives and pyridine-containing compounds:
Cyclopropane Derivatives: Similar compounds include spirocyclopropanes and cyclopropyl ketones, which also exhibit unique reactivity and biological activity.
Pyridine-Containing Compounds: Compounds such as piperidine derivatives and pyrrolidine derivatives share structural similarities and are used in similar applications
The uniqueness of this compound lies in its combination of a cyclopropane ring and a pyridine ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
4903-93-9 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC 名称 |
ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-9(10)8-3-5-12-6-4-8/h3-6,9-10H,2,7H2,1H3 |
InChI 键 |
UGYNFXSWOUTZCL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CC1C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11818412.png)





![2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid](/img/structure/B11818465.png)


![Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid](/img/structure/B11818490.png)
![5-Phenyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B11818492.png)


